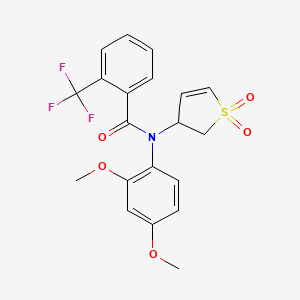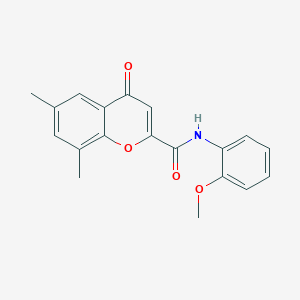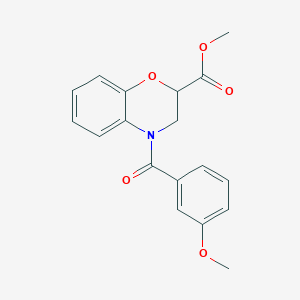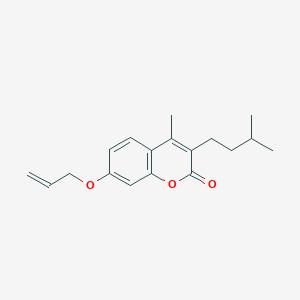![molecular formula C18H19ClN2O B11412994 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)
1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole est un composé chimique connu pour ses diverses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend un noyau benzimidazole substitué par un groupe chlorophénoxybutyle et un groupe méthyle. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
La synthèse du 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole implique plusieurs étapes, généralement en commençant par la préparation du noyau benzimidazole. Une voie de synthèse courante comprend la réaction de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié pour former le cycle benzimidazole. Le groupe chlorophénoxybutyle est ensuite introduit par une réaction de substitution nucléophile, où un halogénure de chlorophénoxybutyle réagit avec l'intermédiaire benzimidazole. L'étape finale implique la méthylation de l'azote du benzimidazole en utilisant un agent méthylant tel que l'iodure de méthyle .
Les méthodes de production industrielle pour ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Ces méthodes incluent souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Le 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution nucléophile sont courantes pour ce composé, en particulier au niveau du groupe chlorophénoxybutyle.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de benzimidazole avec des groupes hydroxyle ou carbonyle, tandis que les réactions de substitution peuvent produire une variété de composés de benzimidazole substitués .
Applications de recherche scientifique
Le 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole a de nombreuses applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, le composé est étudié pour son potentiel en tant que molécule biologiquement active.
Médecine : Les propriétés thérapeutiques potentielles du composé sont explorées dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Dans les applications industrielles, le composé est utilisé comme intermédiaire dans la production d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, perturbant les voies de signalisation cellulaire et conduisant à la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole peut être comparé à d'autres composés similaires, tels que :
2-[(4-tert-butylphénoxy)méthyl]-1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazole : Ce composé a une structure similaire mais comprend un groupe tert-butylphénoxy, ce qui peut conférer des propriétés chimiques et une réactivité différentes.
1-[4-(4-chlorophénoxy)butyl]-2-[phényl(phénylsulfanyl)méthyl]-1H-benzimidazole :
1-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}éthanol : Ce composé possède un groupe hydroxyle supplémentaire, ce qui peut influencer sa solubilité et sa réactivité.
La particularité du 1-[4-(4-chlorophénoxy)butyl]-2-méthyl-1H-benzimidazole réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa polyvalence et son potentiel pour diverses applications en font un composé précieux dans la recherche scientifique et l'industrie .
Propriétés
Formule moléculaire |
C18H19ClN2O |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenoxy)butyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-14-20-17-6-2-3-7-18(17)21(14)12-4-5-13-22-16-10-8-15(19)9-11-16/h2-3,6-11H,4-5,12-13H2,1H3 |
Clé InChI |
MXDGYPYCSJDSMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412911.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11412917.png)
![Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11412925.png)

![11-methyl-7-(4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412943.png)
![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B11412951.png)
![2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11412963.png)
![1-(2-chlorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412966.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)




